molecular formula C14H21BN2O2 B13874969 1-(cyclopent-3-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-(cyclopent-3-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Katalognummer: B13874969
Molekulargewicht: 260.14 g/mol
InChI-Schlüssel: YZWZIHIEYXKGOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrazole core substituted at the 1-position with a cyclopent-3-en-1-yl group and at the 4-position with a pinacol boronate ester. Applications likely include drug discovery intermediates, given the prevalence of pyrazole-boronate derivatives in kinase inhibitor development .

Eigenschaften

Molekularformel

C14H21BN2O2

Molekulargewicht

260.14 g/mol

IUPAC-Name

1-cyclopent-3-en-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)11-9-16-17(10-11)12-7-5-6-8-12/h5-6,9-10,12H,7-8H2,1-4H3

InChI-Schlüssel

YZWZIHIEYXKGOI-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CC=CC3

Herkunft des Produkts

United States

Biologische Aktivität

1-(Cyclopent-3-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties based on available research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyrazole ring and a dioxaborolane moiety. Its molecular formula is C11H19BO2C_{11}H_{19}BO_2 with a molecular weight of approximately 194.08 g/mol. The InChI key for this compound is JFTZVYKESKQING-UHFFFAOYSA-N, and it is essential to note that it is typically stored in a dark place at room temperature to maintain stability.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole compounds can exhibit antimicrobial properties. However, specific data on this compound's activity against various pathogens is limited.
  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases. For example, related pyrazole derivatives have demonstrated IC50 values of 46.42 µM for BChE and 157.31 µM for AChE .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

  • Anticancer Activity : Pyrazole derivatives have been studied for their anticancer properties. For instance, a study highlighted that certain pyrazole-based compounds exhibited significant cytotoxicity against various cancer cell lines.
  • Neuroprotective Effects : The inhibition of cholinesterases by pyrazole derivatives suggests potential neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease.
  • Anti-inflammatory Properties : Some studies indicate that pyrazole derivatives may possess anti-inflammatory properties, contributing to their therapeutic potential.

Data Summary Table

The following table summarizes key findings related to the biological activity of similar compounds:

Compound NameActivity TypeIC50 Value (µM)Reference
Compound ABChE Inhibition46.42
Compound BAChE Inhibition157.31
Compound CAnticancer ActivityVaries
Compound DAnti-inflammatoryVaries

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs differ in their 1- and 4-position substituents, influencing reactivity, stability, and biological activity. Below is a comparative analysis:

Compound Name (ID Reference) 1-Substituent 4-Substituent Molecular Formula Molecular Weight Key Properties/Applications
Target Compound Cyclopent-3-en-1-yl Pinacol boronate C₁₆H₂₂BN₂O₂ 291.17* Potential for strained alkene reactivity; Suzuki coupling utility.
1-(2-(Pyrrolidin-1-yl)ethyl)-... 2-(Pyrrolidin-1-yl)ethyl Pinacol boronate C₂₂H₃₁BN₄O₂ 410.31 Enhanced solubility via polar pyrrolidine; used in small-molecule modulator synthesis.
1-(Oxan-2-yl)-... Oxan-2-yl (tetrahydropyran) Pinacol boronate C₁₄H₂₃BN₂O₃ 278.16 Improved metabolic stability due to THP group; ChemSpider ID 9761972.
1-(3-Trifluoromethylphenyl)ethyl-... 1-(3-CF₃-phenyl)ethyl Pinacol boronate C₁₈H₂₂BF₃N₂O₂ 366.19 Electron-withdrawing CF₃ group enhances boronate stability; JAK inhibitor candidate.
1-Isopropyl-... Isopropyl Pinacol boronate C₁₃H₂₁BN₂O₂ 248.13 Simplified alkyl chain; high purity (97%) for drug R&D (CAS 879487-10-2).

Notes:

  • *Calculated molecular weight for the target compound.
  • Pinacol boronate (C₈H₁₄BO₂) is conserved across all analogs.

Physicochemical Properties

  • Solubility : Polar substituents (e.g., pyrrolidine-ethyl in ) enhance aqueous solubility, while hydrophobic groups (cyclopentenyl, isopropyl) favor lipid membranes.
  • Stability : Pinacol boronates are generally stable but hydrolyze under acidic/basic conditions. The cyclopentenyl group’s alkene may confer sensitivity to oxidation.

Research Findings and Challenges

  • Yield Optimization : reports low yields (15%) for alkylated pyrazole-boronates, necessitating iterative reagent additions . Similar challenges may apply to the target compound.
  • Crystallography : underscores the role of X-ray diffraction in confirming pyrazole derivatives’ structures, a critical step for patenting and mechanistic studies .
  • Purity : Commercial analogs (e.g., ) achieve 95–97% purity via column chromatography, a benchmark for pharmaceutical intermediates .

Q & A

What are the standard synthetic routes for preparing 1-(cyclopent-3-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

Basic Research Question
The synthesis typically involves a multi-step approach:

Boronate Ester Introduction : React a halogenated pyrazole precursor (e.g., 4-bromo-1H-pyrazole) with bis(pinacolato)diboron (B₂Pin₂) via Miyaura borylation, using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in THF at 80–100°C .

Cyclopentene Substitution : Introduce the cyclopent-3-en-1-yl group via nucleophilic substitution or transition-metal-catalyzed coupling. For example, react the boronate-containing pyrazole with cyclopent-3-en-1-yl triflate in the presence of a base (NaH) and DMF at 60–80°C .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (hexane/ethyl acetate) .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Basic Research Question
Essential methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Identify pyrazole protons (δ 7.5–8.5 ppm), cyclopentene protons (δ 5.5–6.5 ppm), and methyl groups on the boronate (δ 1.0–1.3 ppm) .
    • ¹¹B NMR : Confirm boronate ester formation (δ 28–32 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 271.15) .
  • HPLC : Assess purity (>97%) using a C18 column and acetonitrile/water mobile phase .

How does the cyclopentene substituent influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Advanced Research Question
The cyclopentene group introduces steric hindrance and electronic effects:

  • Steric Effects : The bicyclic structure may slow transmetallation steps, requiring optimized catalyst systems (e.g., Pd(PPh₃)₄ with bulky ligands) .
  • Electronic Effects : The electron-rich cyclopentene may stabilize intermediates, but competing side reactions (e.g., cyclopentene ring-opening) necessitate controlled reaction temperatures (60–80°C) .
    Methodological Tip : Screen solvents (toluene > THF) and bases (Cs₂CO₃ > K₂CO₃) to enhance coupling efficiency .

What strategies resolve contradictions in solubility data for this compound?

Advanced Research Question
Discrepancies in solubility (e.g., DMSO vs. ethanol) arise from polymorphic forms or residual solvents:

Recrystallization : Use mixed solvents (e.g., ethanol/water) to isolate stable crystalline forms .

Thermogravimetric Analysis (TGA) : Quantify residual solvents impacting solubility .

Dynamic Light Scattering (DLS) : Assess aggregation in solution .

How can air sensitivity of the boronate ester be managed during storage and reactions?

Advanced Research Question
The boronate ester is prone to hydrolysis under humid conditions:

  • Storage : Store at 2–8°C under argon in amber vials with desiccants .
  • Reaction Setup : Use Schlenk lines or gloveboxes for moisture-sensitive steps .
  • Stabilizers : Add 0.1% BHT to prevent oxidation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.